
N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide, also known as AI-10-49, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
1. Synthesis and Biological Evaluation
N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide and its derivatives have been synthesized and evaluated for their biological activities, demonstrating their potential in pharmaceutical research. For instance, a series of indol-3-yl-oxoacetamides were synthesized and evaluated as potent cannabinoid receptor type 2 ligands, with certain derivatives showing significant selective affinity, exemplified by a fluorinated derivative with a Ki value of 6.2 nM (Moldovan et al., 2017). Similarly, novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and showed potent anti-proliferative activity against various human cancer cell lines (Hu et al., 2016).
2. Chemical Synthesis and Drug Precursors
These compounds serve as vital intermediates in the synthesis of pharmaceutically active molecules. An innovative method for the preparation of 3-allyl-2,3-dihydro-2,3′-bisindoles through the homocoupling of N–H indole was developed, providing a pathway for synthesizing 2-allylated 3-(indolin-2-yl)-1H-indoles, crucial intermediates for pharmaceuticals (Atia & Kimura, 2021).
3. Antiplasmodial and Antiparasitic Properties
Certain indole derivatives, including this compound, have shown potential as antiplasmodial agents. A study revealed that some compounds exhibited low toxicity and potential antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, hinting at their use in malaria treatment (Mphahlele et al., 2017). Additionally, indole derivatives were synthesized and showed significant nematicidal activity against the root-knot nematode Meloidogyne incognita, with chlorine-substituted derivatives exhibiting notable effects (Kaur, 2019).
4. Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of this compound derivatives have been explored, with some compounds demonstrating promising antibacterial, antifungal, and antioxidant activities. For instance, a series of (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated, showing significant activity against various pathogenic microorganisms and suggesting their potential in developing new antimicrobial agents (Debnath & Ganguly, 2015). Similarly, the synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives exhibited considerable antioxidant activity, indicating their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-7-14-13(17)12(16)10-8-15-11-6-4-3-5-9(10)11/h2-6,8,15H,1,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHLHGHNERAFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chloro-4-ethoxyphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2811963.png)


![ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2811967.png)
![1-[4-(4-Propylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2811969.png)
![4-[(Pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B2811971.png)
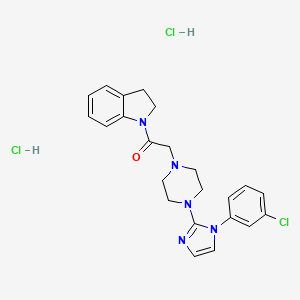
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2811973.png)
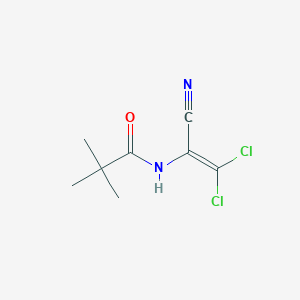
![N-(5-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2811978.png)
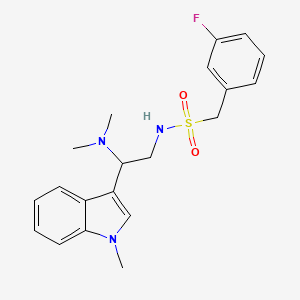
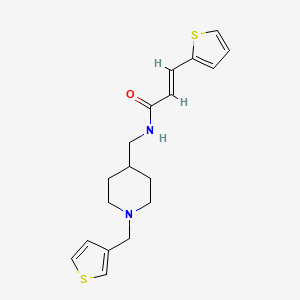
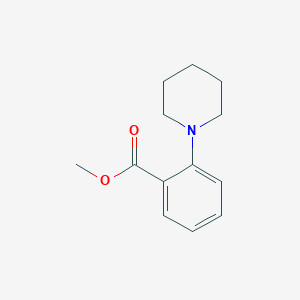
![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811985.png)